(S)-tert-Butyl 2-aminobutanoate
CAS No.: 75190-94-2
Cat. No.: VC7998651
Molecular Formula: C8H17NO2
Molecular Weight: 159.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75190-94-2 |
|---|---|
| Molecular Formula | C8H17NO2 |
| Molecular Weight | 159.23 g/mol |
| IUPAC Name | tert-butyl (2S)-2-aminobutanoate |
| Standard InChI | InChI=1S/C8H17NO2/c1-5-6(9)7(10)11-8(2,3)4/h6H,5,9H2,1-4H3/t6-/m0/s1 |
| Standard InChI Key | UZHNWSLHLJLEAZ-LURJTMIESA-N |
| Isomeric SMILES | CC[C@@H](C(=O)OC(C)(C)C)N |
| SMILES | CCC(C(=O)OC(C)(C)C)N |
| Canonical SMILES | CCC(C(=O)OC(C)(C)C)N |
Introduction
Chemical Identification and Structural Properties
Molecular and Stereochemical Features
(S)-tert-Butyl 2-aminobutanoate (CAS 75190-94-2) has the molecular formula C₈H₁₇NO₂ and a molar mass of 159.23 g/mol. Its IUPAC name, tert-butyl (2S)-2-aminobutanoate, reflects the (S)-configuration at the second carbon of the butanoate backbone. The compound’s stereochemistry is critical for its role in asymmetric synthesis, where enantiomeric purity ensures predictable reactivity in chiral environments.
Table 1: Key Identifiers of (S)-tert-Butyl 2-Aminobutanoate
| Property | Value | Source |
|---|---|---|
| CAS Number | 75190-94-2 | |
| Molecular Formula | C₈H₁₇NO₂ | |
| Molecular Weight | 159.23 g/mol | |
| IUPAC Name | tert-butyl (2S)-2-aminobutanoate | |
| SMILES | CCC@HN | |
| InChI Key | UZHNWSLHLJLEAZ-LURJTMIESA-N |
The hydrochloride salt (CAS 53956-05-1) is a common derivative, with the molecular formula C₈H₁₈ClNO₂ and a molar mass of 195.69 g/mol . This salt enhances the compound’s stability and solubility in polar solvents, making it preferable for industrial-scale reactions.
Synthesis and Manufacturing
Esterification of (S)-2-Aminobutanoic Acid
The primary synthesis route involves the acid-catalyzed esterification of (S)-2-aminobutanoic acid with tert-butanol. Sulfuric or hydrochloric acid typically facilitates this reaction, achieving yields >80% under reflux conditions. The hydrochloride form is isolated by introducing HCl gas into the reaction mixture, precipitating the salt for easier purification .
Key Reaction Steps:
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Activation: Protonation of the carboxylic acid group enhances electrophilicity.
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Nucleophilic Attack: tert-Butanol attacks the activated carbonyl carbon.
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Deprotonation: Formation of the ester bond and release of water.
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Salt Formation (for hydrochloride): HCl addition protonates the amine, forming a crystalline solid.
Industrial-Scale Considerations
Large-scale production requires stringent control over reaction temperature (typically 60–80°C) and stoichiometric ratios to minimize racemization. Chromatographic or recrystallization methods ensure enantiomeric excess >99%, as confirmed by chiral HPLC.
Applications in Organic Synthesis
Peptide Synthesis
The tert-butyl group acts as a temporary protecting group for the amine, enabling sequential coupling in solid-phase peptide synthesis (SPPS). Deprotection under mild acidic conditions (e.g., trifluoroacetic acid) regenerates the free amine without damaging sensitive residues.
Chiral Auxiliary in Asymmetric Catalysis
This compound’s rigid stereochemistry facilitates the synthesis of enantiomerically pure β-amino alcohols, which are precursors to pharmaceuticals like sitagliptin (a diabetes drug) . Its use in Evans’ oxazaborolidine catalysts demonstrates its versatility in enantioselective reductions.
Pharmaceutical Intermediates
(S)-tert-Butyl 2-aminobutanoate is a building block for non-natural amino acids in protease inhibitors and kinase modulators. For example, it contributes to the backbone of HCV NS3/4A protease inhibitors under clinical investigation .
Physical and Chemical Properties
Solubility and Stability
The free base is soluble in dichloromethane, THF, and ethyl acetate but insoluble in water. The hydrochloride salt exhibits improved aqueous solubility (up to 50 mg/mL in water at 25°C), making it suitable for aqueous workups . Both forms are stable at –20°C for long-term storage but degrade upon prolonged exposure to moisture or heat .
Spectroscopic Data
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IR (KBr): N–H stretch at 3300 cm⁻¹, C=O stretch at 1720 cm⁻¹.
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¹H NMR (CDCl₃): δ 1.44 (s, 9H, tert-butyl), δ 3.32 (m, 1H, CH–NH₂), δ 1.52 (t, 2H, CH₂).
| Hazard Type | Precautionary Measures |
|---|---|
| Skin Contact | Wear nitrile gloves; wash with soap/water |
| Inhalation | Use fume hood or respirator |
| Environmental | Avoid release to waterways |
Disposal Protocols
Incinerate contaminated materials at >800°C to ensure complete decomposition. Aqueous waste containing the hydrochloride salt requires neutralization with sodium bicarbonate prior to disposal .
Research Trends and Innovations
Continuous-Flow Synthesis
Recent advancements employ microreactor systems to synthesize (S)-tert-Butyl 2-aminobutanoate with reduced reaction times (2 hours vs. 12 hours batch) and higher enantiopurity.
Biocatalytic Approaches
Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze the kinetic resolution of racemic mixtures, offering a greener alternative to acid-catalyzed esterification .
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